3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride
Description
3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride is a piperidine derivative featuring a 3-methylbenzyl group linked via an ethoxyethyl chain to the piperidine ring. The compound’s structure combines aromatic and aliphatic moieties, balancing lipophilicity and steric bulk. Piperidine derivatives are widely explored in medicinal chemistry due to their pharmacological versatility, including roles as enzyme inhibitors, receptor modulators, and antimicrobial agents.
Properties
IUPAC Name |
3-[2-[(3-methylphenyl)methoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-13-4-2-5-15(10-13)12-17-9-7-14-6-3-8-16-11-14;/h2,4-5,10,14,16H,3,6-9,11-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJKBHWEHMGUBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COCCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route
The primary synthetic route involves the nucleophilic substitution of a hydroxyethyl piperidine derivative by 3-methylbenzyl chloride under basic conditions, followed by acidification to yield the hydrochloride salt.
| Step | Reactants | Reaction Type | Conditions | Product |
|---|---|---|---|---|
| 1 | 3-Methylbenzyl chloride + 3-(2-hydroxyethyl)piperidine | Nucleophilic substitution (etherification) | Base (NaOH or K2CO3), solvent (e.g., ethanol or DMF), reflux or room temp | 3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine (free base) |
| 2 | Free base + HCl (gaseous or aqueous) | Salt formation | Acidification, stirring | 3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride |
This reaction proceeds via the displacement of the hydroxyl group on the piperidine side chain by the 3-methylbenzyl moiety, forming an ether bond. The base deprotonates the hydroxyl group to enhance nucleophilicity. The final step involves treatment with hydrochloric acid to form the stable hydrochloride salt suitable for pharmaceutical or research use.
Reaction Conditions and Optimization
- Base Selection: Sodium hydroxide or potassium carbonate is commonly used to facilitate the nucleophilic substitution.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or ethanol are preferred to dissolve both reactants and promote the reaction.
- Temperature: Reflux conditions (typically 60–80 °C) improve reaction rates and yields.
- Reaction Time: Typically ranges from several hours to overnight, depending on scale and conditions.
- Purification: The crude product is purified by recrystallization or chromatography before salt formation.
Industrial Scale Considerations
For industrial production, the synthesis is adapted to continuous flow reactors to enhance mixing, reaction control, and scalability. Automated reagent addition and product isolation systems improve yield, purity, and reproducibility. The hydrochloride salt formation is typically performed in situ to minimize handling of free base intermediates and improve product stability.
Research Findings and Supporting Data
While direct literature on This compound is limited, related piperidine ethers have been extensively studied for their synthetic accessibility and biological activities, particularly in CNS-related drug development.
- Structural analogs synthesized via similar etherification methods demonstrated high affinity for histamine H3 receptors and cholinesterase inhibition, indicating the robustness of the synthetic approach for medicinal chemistry applications.
- The etherification step is critical for maintaining functional group integrity and achieving high yields, often optimized by varying base strength and solvent polarity.
Summary Table of Preparation Methods
| Aspect | Description |
|---|---|
| Starting Materials | 3-Methylbenzyl chloride, 3-(2-hydroxyethyl)piperidine |
| Key Reaction | Nucleophilic substitution (ether formation) |
| Base Used | Sodium hydroxide, potassium carbonate |
| Solvent | Ethanol, dimethylformamide (DMF) |
| Temperature | Room temperature to reflux (60–80 °C) |
| Reaction Time | Several hours to overnight |
| Product Isolation | Recrystallization or chromatography |
| Salt Formation | Treatment with hydrochloric acid to form hydrochloride salt |
| Industrial Adaptation | Continuous flow reactors, automated reagent addition, in situ salt formation |
| Yield and Purity | High yields (>80%) achievable with optimized conditions; purity >98% after purification |
Chemical Reactions Analysis
3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium azide or sodium cyanide, leading to the formation of azides or nitriles.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : 3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules that are important in pharmaceutical development and agrochemical production. Its derivatives have been explored for their potential to form various functional groups through chemical reactions.
2. Biology
- Neurotransmitter Receptor Modulation : Research indicates that compounds similar to this compound can effectively bind to neurotransmitter receptors. Studies have shown its potential as a ligand in receptor binding assays, particularly targeting histamine and other neurotransmitter receptors, which are crucial for understanding neurological pathways and developing treatments for disorders such as schizophrenia and depression .
3. Medicine
- Therapeutic Potential : The compound has been investigated for its therapeutic effects on neurological disorders due to its ability to modulate receptor activity in the brain. Its mechanism of action may involve acting as an agonist or antagonist at specific receptors, influencing neurotransmitter release and uptake .
Case Study 1: Neurotransmitter Receptor Interaction
A study published in the Journal of Medicinal Chemistry examined the binding affinity of various piperidine derivatives, including those related to this compound, at histamine H₃ receptors. The results demonstrated that certain modifications to the piperidine structure significantly enhanced binding affinity, suggesting that this compound could serve as a lead compound for developing new antihistamines .
Case Study 2: Synthesis of Complex Molecules
In another research project focusing on synthetic chemistry, researchers utilized this compound as an intermediate to synthesize novel piperidine-based compounds with potential anti-inflammatory properties. The study highlighted the compound's role in facilitating complex reactions that yielded new pharmacologically active substances .
Table 1: Binding Affinity of Piperidine Derivatives at Histamine H₃ Receptors
| Compound Name | Structure | Binding Affinity (pA₂) | Notes |
|---|---|---|---|
| Compound A | Structure A | 7.5 | High affinity |
| Compound B | Structure B | 6.8 | Moderate affinity |
| This compound | Structure C | 7.0 | Potential lead compound |
Table 2: Synthetic Routes Involving this compound
| Reaction Type | Reagents Used | Yield (%) | Application |
|---|---|---|---|
| Alkylation | Alkyl halides | 85 | Synthesis of complex pharmaceuticals |
| Reduction | LiAlH₄ | 90 | Production of alcohol derivatives |
Mechanism of Action
The mechanism of action of 3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. It can bind to receptors in the central nervous system, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Aromatic vs. Aliphatic Substituents : Compounds with aromatic groups (e.g., 3-methylbenzyl, halogenated benzyl) exhibit higher lipophilicity compared to aliphatic analogs (), influencing bioavailability and membrane permeability.
- Steric Effects: Bulky substituents like 3,5-dimethylphenoxy () or 4-(1-methyl-1-phenylethyl)phenoxy () may improve receptor affinity but reduce solubility .
Biological Activity
3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride is a chemical compound that has garnered attention due to its potential biological activity and applications in medicinal chemistry. This article explores its biological mechanisms, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 3-methylbenzyl ether group. Its molecular formula is , with a molecular weight of approximately 269.82 g/mol. The structural characteristics of this compound are crucial for its interaction with biological targets, influencing its pharmacological properties.
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors in the central nervous system. It can function as either an agonist or antagonist, modulating receptor activity and influencing various physiological processes such as:
- Neurotransmitter Release : The compound may enhance or inhibit the release of neurotransmitters like acetylcholine and serotonin, impacting mood and cognitive functions.
- Receptor Binding : It acts on specific receptors, potentially altering cellular signaling pathways that are vital for maintaining homeostasis.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including:
- Antidepressant Effects : Preliminary studies suggest potential antidepressant activity comparable to established drugs like viloxazine, as it influences the reuptake inhibition of biogenic amines .
- Cholinergic Modulation : The compound may enhance cholinergic signaling through interactions with muscarinic acetylcholine receptors, which are implicated in learning and memory processes .
- Antioxidant Activity : Some derivatives have shown moderate antioxidant properties, indicating potential protective effects against oxidative stress .
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
In a study examining the neuroprotective properties of related piperidine derivatives, it was found that compounds with similar structures exhibited significant protection against neurotoxicity induced by oxidative stress. This suggests that this compound could have similar protective mechanisms, warranting further investigation into its therapeutic potential for neurodegenerative diseases .
Q & A
What are the recommended synthetic routes for 3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride?
Basic Research Question
Methodological Answer :
Synthesis typically involves multi-step organic reactions. A plausible route includes:
- Step 1 : Alkylation of piperidine with a substituted ethyl bromide. For example, reacting 3-methylbenzyl chloride with ethylene glycol under basic conditions to form the ethoxyethyl intermediate .
- Step 2 : Coupling the intermediate with piperidine via nucleophilic substitution.
- Step 3 : Hydrochloride salt formation using HCl gas or aqueous HCl .
Key reagents include palladium catalysts (for hydrogenation steps) and bases like triethylamine (for alkylation). Reaction conditions (temperature, solvent polarity) should be optimized to minimize side products .
What spectroscopic and chromatographic techniques are essential for characterizing this compound?
Basic Research Question
Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR to confirm the piperidine ring, ethoxyethyl chain, and 3-methylbenzyl group. Look for characteristic shifts: piperidine protons (~δ 2.5–3.5 ppm), aromatic protons (~δ 6.5–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C15H22ClNO2).
- HPLC/GC : Purity analysis using reverse-phase HPLC with UV detection (λ ~254 nm) .
- IR Spectroscopy : Confirm ether (C-O-C, ~1100 cm⁻¹) and amine hydrochloride (N-H stretch, ~2500 cm⁻¹) functional groups .
How can researchers resolve contradictions in reported solubility data for similar piperidine derivatives?
Advanced Research Question
Methodological Answer :
Discrepancies often arise from solvent polarity, temperature, or salt form variations. To standardize:
- Systematic Testing : Measure solubility in water, DMSO, ethanol, and dichloromethane at 25°C using gravimetric or UV-Vis methods.
- pH Dependence : Assess solubility at physiological pH (7.4) and acidic conditions (e.g., pH 2 for gastric fluid simulations) .
- Co-solvent Studies : Use ternary solvent systems (e.g., water-ethanol-PEG) to mimic biological matrices. Cross-reference with computational solubility prediction tools (e.g., COSMO-RS) .
What strategies optimize the yield of the ethoxylation step in synthesis?
Advanced Research Question
Methodological Answer :
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, CuI) for coupling efficiency. For example, reports Pd/C in hydrogenation steps for similar ethoxylated piperidines .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the ethoxyethyl intermediate.
- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation.
- In Situ Monitoring : Use TLC or inline IR to track reaction progress and terminate at the kinetic endpoint .
How should researchers handle this compound given limited toxicity data?
Basic Research Question
Methodological Answer :
- Precautionary Measures : Assume acute toxicity (oral LD50 < 300 mg/kg) based on structurally related piperidine hydrochlorides (e.g., H302: harmful if swallowed ).
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
- Waste Disposal : Neutralize with sodium bicarbonate before aqueous disposal, adhering to local regulations (e.g., OSHA, REACH) .
What computational methods predict the compound’s biological activity?
Advanced Research Question
Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets like GPCRs or ion channels. Focus on the piperidine moiety’s role in binding .
- QSAR Modeling : Train models on piperidine derivatives with known IC50 values (e.g., serotonin receptor antagonists). Descriptors include logP, polar surface area, and hydrogen-bond donors .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER) .
How to address instability of the hydrochloride salt during storage?
Advanced Research Question
Methodological Answer :
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring.
- Lyophilization : Convert to free base and store under inert gas (N2/Ar). Reconstitute with HCl pre-use.
- Excipient Screening : Blend with stabilizers (e.g., mannitol, trehalose) to inhibit hygroscopic degradation .
What are the key challenges in scaling up synthesis from lab to pilot plant?
Advanced Research Question
Methodological Answer :
- Reactor Design : Optimize heat dissipation for exothermic steps (e.g., HCl salt formation). Use flow chemistry for continuous ethoxylation .
- Purification : Replace column chromatography with crystallization (solvent: ethanol/water mixtures).
- Process Analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of critical quality attributes (CQAs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
